3,4-Dichloro-1-benzothiophene-2-carbonyl chloride
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Overview
Description
3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H3Cl3OS It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride typically involves the chlorination of 1-benzothiophene-2-carbonyl chloride. The process can be carried out using thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 1-Benzothiophene-2-carbonyl chloride
Chlorinating Agent: Thionyl chloride (SOCl2)
Reaction Conditions: Reflux
The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-1-benzothiophene-2-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, tetrahydrofuran), mild heating
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran), low temperature
Oxidation: Oxidizing agents (H2O2), solvents (acetic acid, water), room temperature
Major Products Formed
Substitution: Various substituted benzothiophene derivatives
Reduction: 3,4-Dichloro-1-benzothiophene-2-methanol
Oxidation: 3,4-Dichloro-1-benzothiophene-2-sulfoxide or sulfone
Scientific Research Applications
3,4-Dichloro-1-benzothiophene-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is employed in studies investigating the interaction of benzothiophene derivatives with biological systems.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of chlorine atoms and the carbonyl group can enhance its binding affinity to target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene-2-carbonyl chloride: Lacks the chlorine substituents, leading to different reactivity and applications.
3-Chloro-1-benzothiophene-2-carbonyl chloride: Contains only one chlorine atom, resulting in distinct chemical properties.
4-Chloro-1-benzothiophene-2-carbonyl chloride: Similar to the above compound but with the chlorine atom in a different position.
Uniqueness
3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is unique due to the presence of two chlorine atoms at the 3 and 4 positions of the benzothiophene ring. This structural feature imparts specific reactivity and properties, making it valuable for targeted synthetic applications and research studies.
Properties
IUPAC Name |
3,4-dichloro-1-benzothiophene-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3OS/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABCCQHAVXFNMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346814 |
Source
|
Record name | 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34576-86-8 |
Source
|
Record name | 3,4-Dichlorobenzo[b]thiophene-2-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34576-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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